![molecular formula C9H14NO4- B12603677 (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate CAS No. 651045-01-1](/img/structure/B12603677.png)
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is an organic compound with a unique structure that includes an amino group, a ketone group, and an allyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate can be achieved through several synthetic routes. One common method involves the reaction of (2S)-2-Amino-6-oxohexanoic acid with allyl alcohol under acidic conditions to form the allyl ether derivative. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. The allyl ether group provides additional reactivity, allowing the compound to interact with various enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl hexanoate: Similar in structure but lacks the amino and ketone groups.
{[3-(4-hydroxyphenyl)prop-2-en-1-yl]oxy}sulfonic acid: Contains a similar allyl ether group but has different functional groups.
Uniqueness
(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate is unique due to the presence of both an amino group and a ketone group, which provide distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
651045-01-1 |
|---|---|
Molekularformel |
C9H14NO4- |
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
(2S)-2-amino-6-oxo-6-prop-2-enoxyhexanoate |
InChI |
InChI=1S/C9H15NO4/c1-2-6-14-8(11)5-3-4-7(10)9(12)13/h2,7H,1,3-6,10H2,(H,12,13)/p-1/t7-/m0/s1 |
InChI-Schlüssel |
WJIJKWMOOLTXMX-ZETCQYMHSA-M |
Isomerische SMILES |
C=CCOC(=O)CCC[C@@H](C(=O)[O-])N |
Kanonische SMILES |
C=CCOC(=O)CCCC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B12603597.png)
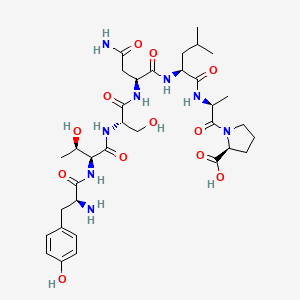
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12603609.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
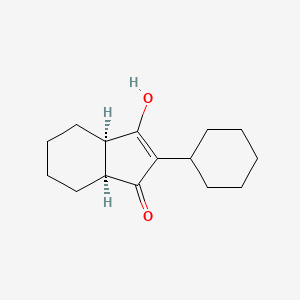
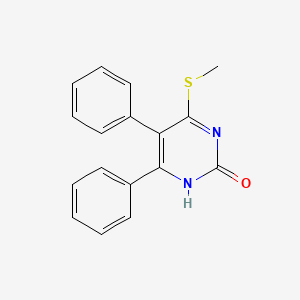

![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
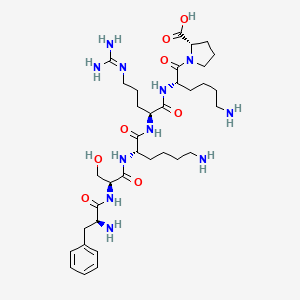
![4-[(3-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12603658.png)
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
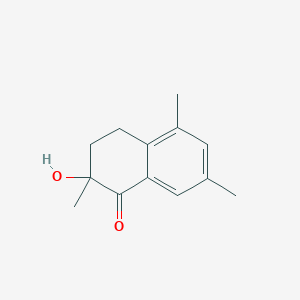
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
